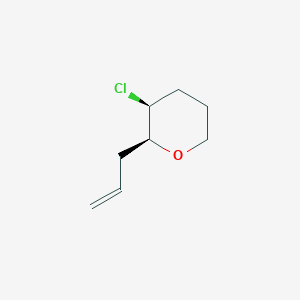
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro substituent and an oxane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method includes the use of allyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to hydrogenate the allyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the allyl group can undergo oxidation or reduction, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-3-Bromo-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromo substituent.
(2S,3S)-3-Iodo-2-(prop-2-en-1-yl)oxane: Similar structure but with an iodo substituent.
(2S,3S)-3-Fluoro-2-(prop-2-en-1-yl)oxane: Similar structure but with a fluoro substituent.
Uniqueness
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is unique due to its specific reactivity profile, which is influenced by the chloro substituent. This makes it particularly useful in certain synthetic applications where selective reactions are required.
Propriétés
Numéro CAS |
90162-76-8 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(2S,3S)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
Clé InChI |
PGBDYDQOLXWEQC-YUMQZZPRSA-N |
SMILES isomérique |
C=CC[C@H]1[C@H](CCCO1)Cl |
SMILES canonique |
C=CCC1C(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
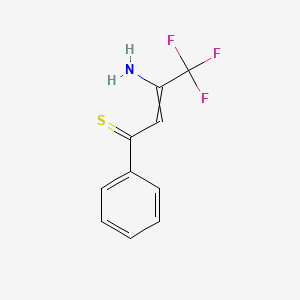

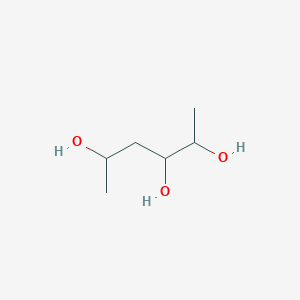
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
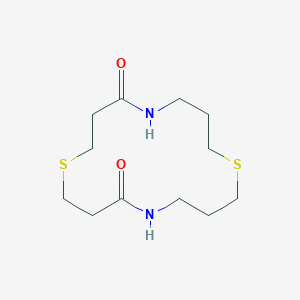
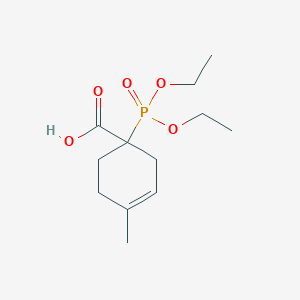
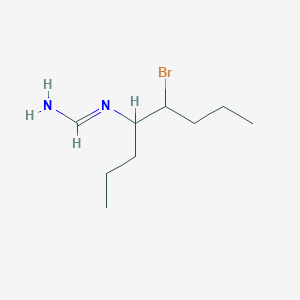
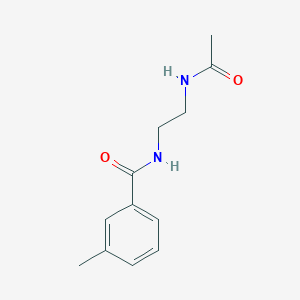
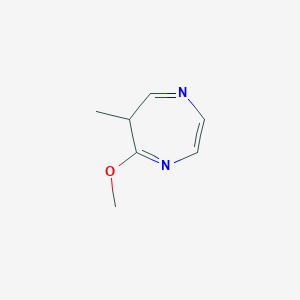
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
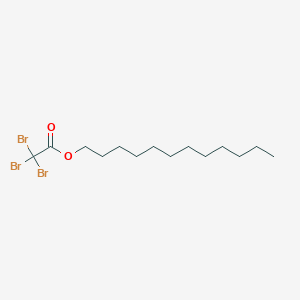
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
